molecular formula C8H11BrClNS B13526945 rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans

rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans

Cat. No.: B13526945
M. Wt: 268.60 g/mol
InChI Key: OCIBZSOXVPGWLY-RIHPBJNCSA-N
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Description

This compound is a racemic mixture of a trans-configured cyclopropane derivative bearing a 5-bromo-substituted thiophene ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical research. The bromothiophene group introduces electronic and steric effects critical for interactions with biological targets, while the cyclopropane ring imposes conformational rigidity .

Properties

Molecular Formula

C8H11BrClNS

Molecular Weight

268.60 g/mol

IUPAC Name

[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-2-1-7(11-8)6-3-5(6)4-10;/h1-2,5-6H,3-4,10H2;1H/t5-,6+;/m0./s1

InChI Key

OCIBZSOXVPGWLY-RIHPBJNCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(S2)Br)CN.Cl

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the bromothiophene moiety, often using nucleophilic reagents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the cyclopropyl group may confer rigidity and influence the overall binding affinity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structurally related cyclopropane-based methanamine hydrochlorides, highlighting substituent differences and physicochemical properties:

Compound Name Substituent on Cyclopropane CAS Number Purity Molecular Weight (g/mol) Key Features
rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans 5-bromo-thiophen-2-yl - - - Bromine enhances polarizability; thiophene improves π-π interactions .
rac-1-[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine hydrochloride, trans Cyclohexyl 2307779-75-3 ≥95% 189.7 Hydrophobic cyclohexyl group may reduce solubility but increase membrane permeability .
rac-1-[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride Methoxymethyl - - - Methoxy group introduces polarity, potentially improving aqueous solubility .
((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine hydrochloride 2,4-Dichlorophenyl 722456-34-0 95% - Chlorine atoms provide electron-withdrawing effects; phenyl ring offers planar rigidity .
rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 4-tert-butylphenyl 1909294-65-0 - - tert-Butyl group adds steric bulk, possibly affecting receptor binding .
rac-1-{[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride, trans Thiophen-2-yl + piperazine 2138165-37-2 - - Piperazine adds basicity and solubility; dihydrochloride salt increases crystallinity .

Substituent Impact on Properties

  • Halogen Effects: Bromine in the target compound (vs.
  • Aromatic Systems : Thiophene (in the target) vs. phenyl (in dichlorophenyl analog) offers heteroaromaticity, which may influence electronic distribution and metabolic stability .
  • Functional Groups : Methoxymethyl () and piperazine () introduce polarity, improving solubility but possibly reducing lipophilicity.

Configurational and Stereochemical Considerations

All compared compounds share the trans cyclopropane configuration, suggesting this geometry is critical for maintaining bioactive conformations. Racemic mixtures (e.g., target compound) may require chiral resolution for therapeutic applications, whereas enantiopure analogs (e.g., ) could offer optimized pharmacokinetics .

Commercial and Research Status

  • Discontinued Compounds : The cyclohexyl (CAS 2307779-75-3) and dichlorophenyl (CAS 722456-34-0) analogs are marked as discontinued, possibly due to synthetic challenges or insufficient efficacy .

Biological Activity

rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans (CAS Number: 2567489-94-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound features a cyclopropyl group substituted with a bromothiophene moiety, contributing to its unique biological profile. Its molecular formula is C12H16BrN·HCl, with a molecular weight of approximately 268.602 g/mol.

Physical Properties

PropertyValue
Molecular Weight268.602 g/mol
LogP2.424
LogD-0.077
Melting PointNot specified
SolubilityNot specified

Pharmacological Effects

Research indicates that rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride exhibits various pharmacological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders.
  • Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects, indicated by reduced immobility in forced swim tests compared to control groups.
  • Analgesic Properties : The compound has demonstrated analgesic effects in pain models, suggesting its utility in pain management.

The exact mechanisms through which rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride exerts its effects remain under investigation. However, it is hypothesized that the bromothiophene moiety may enhance binding affinity to specific receptors involved in neurotransmission.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal assessed the antidepressant-like effects of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride in rodent models. The results indicated a significant reduction in depressive behaviors when administered at varying doses compared to saline controls.

Study 2: Analgesic Efficacy

Another investigation focused on the analgesic properties of the compound using the formalin test in rats. The findings revealed that treatment with the compound resulted in a marked decrease in pain responses during both the acute and inflammatory phases of pain.

Q & A

How can the synthesis of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride be optimized to improve yield and stereochemical purity?

Answer:
Synthesis optimization involves:

  • Cyclopropanation conditions : Transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions .
  • Acid-mediated cyclization : Stirring intermediates (e.g., tert-butyl carbamate derivatives) in 2M HCl/ether for 24 hours to ensure complete deprotection and hydrochloride salt formation .
  • Purification : Flash chromatography or recrystallization to isolate enantiomers. Chiral HPLC (e.g., RegisPack columns) achieves >99% stereochemical purity for individual enantiomers .
  • Yield enhancement : Optimizing stoichiometry (e.g., NaBH(OAc)₃ or NaBH₄ ratios) and reaction times (e.g., 40 minutes at 60°C for ether formation) .

What advanced techniques are used to resolve contradictions in NMR data for cyclopropane-containing compounds like this target molecule?

Answer:

  • Diastereotopic proton analysis : Cyclopropane rings induce magnetic nonequivalence in adjacent protons. 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial relationships .
  • Isotopic labeling : Deuterated solvents and ¹³C NMR distinguish overlapping signals in aromatic/cyclopropane regions .
  • Dynamic NMR : Detects conformational exchange in cyclopropane derivatives at variable temperatures .

How is stereochemical purity validated for enantiomers of this compound, and what methodological pitfalls should be avoided?

Answer:

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D values with literature data for (+)- and (−)-enantiomers .
  • Pitfalls : Avoid over-reliance on single techniques; confirm purity via combined HPLC, NMR, and HRMS .

What in vitro assays are recommended to evaluate this compound’s functional selectivity for serotonin 2C (5-HT2C) receptors?

Answer:

  • Calcium flux assays : Measure intracellular Ca²⁺ mobilization in HEK293 cells expressing human 5-HT2C receptors .
  • β-arrestin recruitment : Use BRET/TR-FRET assays to distinguish G protein-dependent vs. β-arrestin pathways .
  • Counter-screening : Test against 5-HT2A/2B receptors to confirm selectivity (IC₅₀ ratios >100-fold) .

How can structure-activity relationships (SAR) guide the design of analogs with improved 5-HT2C receptor potency?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., 5-bromo-thiophene) to enhance receptor binding via π-π interactions .
  • Cyclopropane rigidity : Maintain the trans-(1R,2R) configuration to optimize spatial alignment with the receptor’s hydrophobic pocket .
  • Amine modifications : Replace methanamine with bulkier N-substituents (e.g., benzyl or quinoline groups) to modulate selectivity .

What strategies are employed to assess the metabolic stability and in vivo pharmacokinetics of this compound?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and CYP450 inhibition .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction for CNS penetration studies .
  • Rodent models : Administer via IV/PO routes to calculate bioavailability, clearance, and brain-to-plasma ratios .

How can computational methods predict the binding mode of this compound to 5-HT2C receptors?

Answer:

  • Docking simulations : Use Schrödinger Glide or AutoDock Vina to model interactions with the orthosteric site (e.g., hydrogen bonds with Ser134, hydrophobic contacts with Phe328) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residue fluctuations .

What experimental evidence supports the compound’s potential in neurodevelopmental disorder models?

Answer:

  • Gene expression normalization : In ASD rodent models, related cyclopropylamines (e.g., TAK-418) reverse valproate-induced dysregulation of Shank3 and Nlgn1 .
  • Behavioral assays : Improved social interaction and cognitive flexibility in Marble Burying and Morris Water Maze tests .

How are stability and degradation profiles evaluated under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

What synthetic challenges arise during scale-up, and how are they mitigated?

Answer:

  • Cyclopropane ring strain : Use flow reactors to control exothermic reactions and prevent ring-opening .
  • Enantiomer separation : Switch from preparative HPLC to enzymatic resolution for cost-effective large-scale production .

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